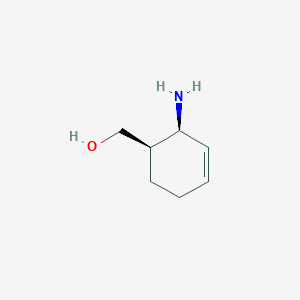
Propanedioic acid, methyl-, bis(1-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylmalonic acid bis(1-methylpropyl)ester is an organic compound categorized under heterocyclic organic compounds. It is primarily used for research purposes and is known for its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylmalonic acid bis(1-methylpropyl)ester typically involves the malonic ester synthesis. This process includes the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction is then treated with aqueous acid, resulting in the hydrolysis of the ester and subsequent decarboxylation to give a chain-extended carboxylic acid .
Industrial Production Methods
While specific industrial production methods for methylmalonic acid bis(1-methylpropyl)ester are not widely documented, the general approach involves the optimization of derivatization reactions used in sample preparation for quantitative analysis. This includes the use of high-resolution mass spectrometry for clinical research .
Analyse Des Réactions Chimiques
Types of Reactions
Methylmalonic acid bis(1-methylpropyl)ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often employs nucleophiles like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Applications De Recherche Scientifique
Methylmalonic acid bis(1-methylpropyl)ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential in diagnosing and treating metabolic disorders like methylmalonic acidemia.
Industry: Utilized in the development of pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of methylmalonic acid bis(1-methylpropyl)ester involves its conversion to methylmalonyl-CoA, which is then further processed in metabolic pathways. The enzyme acyl-CoA synthetase family member 3 (ACSF3) is responsible for this conversion. Abnormalities in this pathway can lead to metabolic disorders such as methylmalonic acidemia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmalonic acid: A related compound involved in similar metabolic pathways.
Ethyl acetate: Another ester with different applications and properties.
Methyl butyrate: Similar in structure but with distinct uses in flavoring and fragrances.
Uniqueness
Methylmalonic acid bis(1-methylpropyl)ester is unique due to its specific structure and role in metabolic pathways, making it a valuable compound for research in various scientific fields .
Propriétés
Formule moléculaire |
C12H22O4 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
dibutan-2-yl 2-methylpropanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-8(3)15-11(13)10(5)12(14)16-9(4)7-2/h8-10H,6-7H2,1-5H3 |
Clé InChI |
ABPVWWMYGHRRLR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(C)C(=O)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
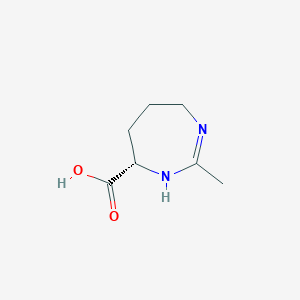
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)


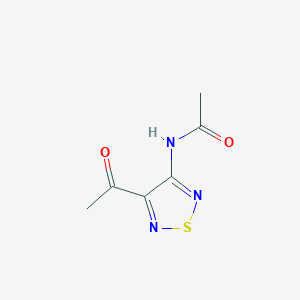
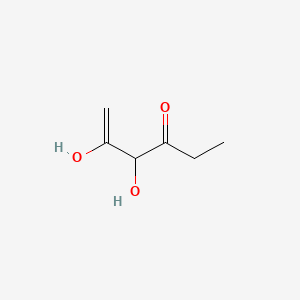
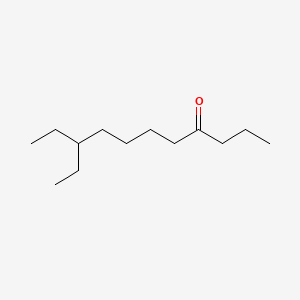


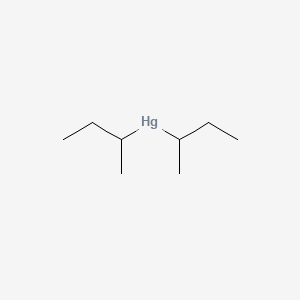
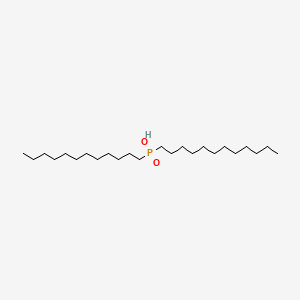
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
